(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Description
The compound (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is a tricyclic structure featuring a fused oxa-aza ring system. Its molecular formula is C₈H₁₃NO₂ (molecular weight: 155.197 g/mol), with five defined stereocenters contributing to its chiral complexity . It has been identified as a metabolite in plants, though its specific biological role remains understudied .
Properties
IUPAC Name |
(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5-,6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPURSNXMUDAE-DJLPIQJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC3C[C@H]1[C@@H]([C@H]2O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-27-4 | |
| Record name | Scopoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.3.1]nonane core.
Introduction of the oxo and aza functionalities:
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
OSCINE (Scopoline)
Structure: (1S,3S,4S,5S,7R)-6-Methyl-2-oxa-6-azatricyclo[3.3.1.0³,⁷]nonan-4-ol Molecular Formula: C₈H₁₃NO₂ (identical to the target compound) Key Differences:
- Stereochemistry : The 7-position stereocenter is R -configured in OSCINE, whereas the target compound has an S -configuration at this position .
- Pharmacological Relevance : OSCINE (scopoline) is a tropane alkaloid derivative with historical interest in anticholinergic activity. Its stereochemical divergence likely alters receptor binding compared to the target compound .
Pharmacopeial Tricyclic Esters
Example Compound: (S)-(1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate Molecular Formula: C₁₈H₂₃NO₅ (larger due to phenylpropanoate substituent) Key Differences:
JO7: Sulfonyl- and Methoxy-Substituted Derivative
Structure: (1R,4R,5R,6R)-4-Methoxy-2-(methylsulfonyl)-2-azabicyclo[3.3.1]nonan-6-ol Molecular Formula: C₁₀H₁₉NO₄S Key Differences:
- Functional Groups : Features a methoxy group at C4 and a methylsulfonyl group on nitrogen. These electron-withdrawing groups may enhance stability and alter solubility compared to the target compound’s hydroxyl and methylamine groups .
- Stereochemical Complexity : Four stereocenters with distinct configurations (1R,4R,5R,6R), influencing conformational rigidity .
Bicyclo[3.2.1]octane Derivatives
Example Compound: (1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate Molecular Formula: C₁₈H₂₅NO₅ Key Differences:
- Ring System : A bicyclo[3.2.1]octane core instead of tricyclo[3.3.1]. This reduces ring strain and may impact molecular packing in crystalline states .
- Pharmacokinetics : The ester moiety and hydroxyl groups suggest varied metabolic pathways compared to the target compound’s simpler substitution pattern .
Comparative Data Table
Structural and Functional Implications
- Stereochemistry : The 7S configuration in the target compound vs. 7R in OSCINE may lead to divergent biological activities, as seen in tropane alkaloids where stereochemistry dictates receptor affinity .
- Ring System Variations : Tricyclic systems (e.g., [3.3.1]) vs. bicyclic ([3.2.1]) alter molecular rigidity and hydrogen-bonding capabilities, impacting crystallization behavior and solubility .
Biological Activity
(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 487-27-4
- Structure : The compound features a bicyclic structure with an oxazolidine moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nuclear Factor Kappa B (NF-kB) : This compound has shown a high probability of interacting with NF-kB p105 subunit, which plays a crucial role in regulating immune response and inflammation .
- MAP Kinase ERK2 : Another significant target is the MAP kinase ERK2, involved in cell signaling pathways that control various cellular processes including proliferation and differentiation .
- Cannabinoid Receptors : The compound also interacts with the cannabinoid CB2 receptor, suggesting potential applications in pain management and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : By modulating NF-kB activity, it may reduce inflammation in various models.
- Neuroprotective Effects : Its interaction with neuronal signaling pathways suggests potential neuroprotective roles against neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : In cell culture studies, this compound demonstrated significant inhibition of pro-inflammatory cytokine production when tested on macrophage cell lines .
- Animal Models : In murine models of arthritis, administration of the compound resulted in reduced swelling and joint destruction compared to control groups .
Data Table of Biological Targets
| Target Name | CHEMBL ID | UniProt ID | Activity Probability | Assay Type |
|---|---|---|---|---|
| Nuclear factor NF-kappa-B p105 | CHEMBL3251 | P19838 | 98.39% | Binding |
| MAP kinase ERK2 | CHEMBL4040 | P28482 | 95.76% | Binding |
| Cannabinoid CB2 receptor | CHEMBL253 | P34972 | 90.02% | Binding |
| Cathepsin D | CHEMBL2581 | P07339 | 95.26% | Binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
